(-)-Deoxyfebrifugine Dihydrobromide
Description
Historical Context of Febrifugine (B1672321) and Halofuginone (B1684669) as Natural Product Prototypes
For centuries, the roots of Dichroa febrifuga have been utilized in traditional Chinese medicine to treat fevers, particularly those associated with malaria. nih.govresearchgate.net Scientific investigation in the mid-20th century led to the isolation of the active alkaloid, febrifugine, which demonstrated potent antimalarial properties. nih.govresearchgate.net However, the clinical utility of febrifugine was hampered by its significant side effects. nih.govresearchgate.net
This led to the development of synthetic analogues, with halofuginone emerging as a key derivative. nih.gov Halofuginone, a halogenated analogue of febrifugine, was synthesized in an effort to create a less toxic yet still potent therapeutic agent. nih.gov It has been investigated for a range of biological activities, including antiprotozoal and antifibrotic effects. nih.gov Both febrifugine and halofuginone have served as crucial prototypes, demonstrating the therapeutic potential of the 4(3H)-quinazolinone scaffold and paving the way for further medicinal chemistry research. nih.govresearchgate.net
Rationale for the Synthesis and Investigation of Deoxy Analogues, including (-)-Deoxyfebrifugine Dihydrobromide
The synthesis of deoxy analogues, such as this compound, was a strategic move to probe the structure-activity relationship of the febrifugine scaffold. A primary motivation was to mitigate the toxicity associated with the parent compounds. nih.gov
Recent research, including X-ray crystallography studies, has suggested that the biological activity of compounds like halofuginone may not be strictly dependent on the presence of the hydroxyl group at the C(3) position of the piperidine (B6355638) ring. researchgate.net It is proposed that the molecule mimics the amino acid proline and binds to specific biological targets. researchgate.net This has led to the hypothesis that the hydroxyl group might not be essential for the desired therapeutic effects. researchgate.net
By removing this hydroxyl group to create "deoxy" versions, researchers aimed to:
Potentially reduce side effects.
Simplify the chemical synthesis.
Investigate the fundamental role of different functional groups in the molecule's bioactivity.
The preparation of optically active deoxyfebrifugine and deoxyhalofuginone has been achieved through stereoselective synthesis, yielding these compounds as their dihydrobromide salts for further investigation. researchgate.net
Overview of Research Trajectories for Febrifugine-Derived Compounds
The research on febrifugine and its derivatives has expanded beyond their initial antimalarial focus. The diverse biological activities of these compounds have opened up multiple avenues of investigation. The primary research trajectories include:
Antimalarial Activity: A significant body of research continues to explore the efficacy of febrifugine analogues against various strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.netnih.gov The goal is to develop new drugs that can overcome the growing issue of resistance to existing antimalarial therapies. nih.gov
Antifibrotic Activity: Halofuginone has shown promise in reducing fibrosis, the excessive formation of connective tissue, in various organs. This has spurred research into its potential application for treating fibrotic diseases.
Anticancer Activity: The ability of these compounds to inhibit cell proliferation has led to investigations into their potential as anticancer agents.
Anti-inflammatory and Autoimmune Diseases: More recent studies have explored the role of febrifugine derivatives in modulating the immune system, with potential applications in treating inflammatory and autoimmune conditions.
Properties
Molecular Formula |
C₁₆H₂₁Br₂N₃O₂ |
|---|---|
Molecular Weight |
447.16 |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of Deoxyfebrifugine Dihydrobromide: in Vitro and Animal Model Studies
In Vitro Biological Activity Profiling
In vitro assays provide the initial assessment of a compound's biological effects in a controlled laboratory setting. These studies are fundamental for determining the potential efficacy and mechanism of action before proceeding to more complex in vivo models.
Malaria, a life-threatening disease caused by Plasmodium parasites, requires a continuous pipeline of new drugs due to the emergence of drug-resistant strains. The in vitro cultivation of Plasmodium falciparum, the most virulent species infecting humans, allows for the direct assessment of a compound's ability to inhibit parasite growth.
The primary method to evaluate the antimalarial potential of a compound is to measure its ability to inhibit the growth and proliferation of P. falciparum in culture. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite growth by 50%. Various laboratory strains of P. falciparum with different drug-resistance profiles are often used to assess the breadth of activity.
While specific IC50 values for (-)-Deoxyfebrifugine Dihydrobromide against various P. falciparum strains were not available in the reviewed literature, the general methodology involves culturing the parasites in human red blood cells and exposing them to a range of concentrations of the test compound. The parasite viability is then assessed using methods such as microscopic counting of parasites, enzyme-linked immunosorbent assay (ELISA) to detect parasite-specific proteins, or fluorometric assays that measure the incorporation of fluorescent dyes into parasite DNA.
Table 1: Illustrative Data Table for In Vitro Antimalarial Activity of a Test Compound against P. falciparum Strains
| P. falciparum Strain | Drug-Resistance Profile | IC50 (nM) of Test Compound | IC50 (nM) of Chloroquine | IC50 (nM) of Artemisinin |
| 3D7 | Chloroquine-sensitive | Data not available | 15 | 5 |
| Dd2 | Chloroquine-resistant | Data not available | 250 | 6 |
| W2 | Chloroquine-resistant | Data not available | 300 | 7 |
| K1 | Multidrug-resistant | Data not available | 450 | 8 |
A crucial aspect of antimalarial drug development is to determine if a new compound is susceptible to existing resistance mechanisms. nih.gov Cross-resistance occurs when a parasite strain that is resistant to one drug also shows resistance to another, often due to a shared mechanism of action or resistance pathway. nih.gov The assessment of cross-resistance involves testing the compound against parasite strains with well-characterized resistance to standard antimalarial drugs like chloroquine, mefloquine, and artemisinin. nih.govnih.gov
A lack of cross-resistance is a highly desirable characteristic for a new antimalarial candidate. For instance, studies on pyronaridine (B1678541) have shown a lack of cross-resistance with chloroquine, quinine, and pyrimethamine, suggesting it has a different mechanism of action or is not affected by the resistance mechanisms to these drugs. nih.gov To evaluate the cross-resistance potential of this compound, it would be necessary to determine its IC50 values against a panel of drug-resistant P. falciparum strains and compare them to the IC50 values of known antimalarials. nih.gov If the compound retains its potency against strains that are highly resistant to other drugs, it would suggest a novel mechanism of action and a lower likelihood of pre-existing resistance in the field.
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.gov Cellular assays are employed to screen compounds for their ability to modulate inflammatory processes.
One of the key inflammatory mediators is nitric oxide (NO), which is produced by activated macrophages. mdpi.com While NO has important physiological roles, its overproduction is associated with inflammatory conditions. mdpi.com A common in vitro assay to assess anti-inflammatory activity is to measure the inhibition of NO production in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). nih.govtci-thaijo.org
Another indicator of inflammation is protein denaturation, which can lead to the production of autoantigens and contribute to inflammatory diseases. innpharmacotherapy.commdpi.com The ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin, is used as an in vitro measure of its anti-inflammatory potential. mdpi.comnih.gov
While specific data on the effects of this compound on nitric oxide production and protein denaturation were not found, the following table illustrates how such data would be presented.
Table 2: Illustrative Data Table for In Vitro Anti-inflammatory Activity of a Test Compound
| Assay | Cell/Protein System | Test Compound Concentration (µg/mL) | % Inhibition |
| Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Data not available | Data not available |
| Protein Denaturation | Bovine Serum Albumin | Data not available | Data not available |
To understand the molecular mechanisms underlying a compound's anti-inflammatory effects, its impact on key cell signaling pathways involved in inflammation is investigated. nih.gov Inflammatory stimuli, such as LPS, activate intracellular signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which lead to the expression of pro-inflammatory genes. nih.govnih.gov
The effect of a compound on these pathways can be studied by measuring the phosphorylation of key signaling proteins or the nuclear translocation of transcription factors like NF-κB. A compound that inhibits the activation of these pathways would be expected to reduce the production of inflammatory mediators. Although no specific studies on the effect of this compound on these signaling pathways were identified, this remains a critical area for future investigation to elucidate its mechanism of action as a potential anti-inflammatory agent.
Immunomodulatory Effects in Cellular Models
Anti-fibrotic Activity in Cell-Based Models
The anti-fibrotic properties of this compound have been primarily inferred from studies on its parent compound, halofuginone (B1684669). Halofuginone demonstrates significant anti-fibrotic activity in various cell-based models by inhibiting the synthesis of type I collagen, a key component of the fibrotic matrix. nih.govnih.gov
Inhibition of Fibroblast-to-Myofibroblast Conversion
A critical step in the progression of fibrosis is the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and excessive extracellular matrix production. nih.gov Halofuginone has been shown to inhibit this conversion. nih.govnih.gov In cell cultures, halofuginone treatment reduces the expression of α-SMA and other markers of activated myofibroblasts. nih.govfrontiersin.org This inhibitory effect on myofibroblast differentiation is a key aspect of its anti-fibrotic activity. nih.gov
Modulation of Fibrosis-Related Signaling Pathways
The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis. nih.gov Halofuginone has been found to interfere with this pathway. elsevierpure.comnih.gov Specifically, it has been reported to block the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling, thereby inhibiting the pro-fibrotic gene expression induced by TGF-β. elsevierpure.comnih.govnih.gov Studies on halofuginone in human corneal fibroblasts and other cell types have demonstrated a reduction in Smad3 protein expression and the subsequent decrease in fibrotic markers like fibronectin and type I collagen upon TGF-β stimulation. nih.govnih.govumn.edu
Mechanistic Elucidation at the Molecular and Cellular Level
Identification of Putative Molecular Targets (e.g., enzymes, receptors)
While the precise molecular targets of this compound are not definitively established, research on halofuginone has identified a potential direct target. Halofuginone has been shown to bind to and inhibit glutamyl-prolyl-tRNA synthetase (EPRS). nih.gov This inhibition leads to the accumulation of uncharged prolyl-tRNA, which triggers the amino acid starvation response, a mechanism implicated in its immunomodulatory effects. nih.govnih.gov This interaction with a fundamental cellular enzyme provides a potential molecular basis for its observed biological activities.
Analysis of Cellular Pathway Modulation
The primary cellular pathway modulated by the related compound halofuginone, and likely by this compound, is the TGF-β/Smad signaling cascade. nih.govnih.gov By inhibiting the phosphorylation of Smad3, halofuginone effectively dampens the cellular response to the pro-fibrotic cytokine TGF-β. elsevierpure.comnih.gov This leads to a downstream reduction in the expression of genes involved in fibrosis, including those for collagens and other extracellular matrix components. nih.govaacrjournals.orgresearchgate.net Additionally, the activation of the amino acid starvation response via EPRS inhibition represents another key modulated cellular pathway, particularly relevant to its immunomodulatory effects on Th17 cells. nih.govnih.gov
Based on a thorough review of publicly available scientific literature, there is insufficient specific data to construct a detailed article on the preclinical pharmacological investigations of This compound that meets the requirements of the provided outline.
The requested sections on preclinical pharmacokinetics (ADME methodologies, bioanalytical techniques, parameter assessment) and toxicology (in vitro cytotoxicity, in vivo screening principles) require specific experimental details that are not available for this particular compound in the public domain.
Detailed preclinical methodological studies are available for the closely related quinazolinone derivative, Halofuginone . While these studies on Halofuginone could provide a potential framework for how investigations into this compound might be designed, presenting this information would violate the strict instruction to focus solely on this compound.
Therefore, in the absence of specific data for this compound, it is not possible to generate the requested scientifically accurate and detailed article.
Future Research Directions and Preclinical Therapeutic Potential of Deoxyfebrifugine Dihydrobromide
Rational Design and Synthesis of Next-Generation Analogues with Improved Preclinical Profiles
The therapeutic application of (-)-Deoxyfebrifugine Dihydrobromide has been limited by factors such as its toxicity at effective doses. nih.gov This has spurred research into the rational design and synthesis of novel analogues with the goal of improving the therapeutic window. The core strategy involves modifying the chemical structure of the parent compound to enhance efficacy against specific molecular targets while reducing off-target effects.
One of the key known mechanisms of action for halofuginone (B1684669) is the inhibition of prolyl-tRNA synthetase (ProRS), an enzyme crucial for protein synthesis. nih.gov By acting as a competitive inhibitor of ProRS, it triggers an amino acid starvation response. nih.gov Future analogue design can leverage this understanding by creating molecules that have a higher affinity and selectivity for ProRS. Computational modeling and structure-activity relationship (SAR) studies are instrumental in this process, allowing for the virtual screening and design of compounds with optimized binding characteristics to the enzyme's active site. nih.gov
Researchers have also focused on creating stereospecific versions of halofuginone. For instance, the trans-enantiomers (2R,3S)-(+) and (2S,3R)-(-) of halofuginone lactate (B86563) were synthesized and evaluated. nih.gov These studies revealed that different enantiomers can possess varying levels of efficacy and toxicity, suggesting that stereochemically pure analogues could offer a better preclinical profile than the racemic mixture currently used in most studies. nih.gov
Furthermore, innovative and more efficient synthesis routes for halofuginone and its derivatives are being developed. researchgate.net A convenient and lower-cost preparation method has been described, which could facilitate the large-scale production necessary for extensive preclinical and potential clinical development. researchgate.net These improved synthesis methods are crucial for producing a library of analogues for screening, ultimately leading to the identification of next-generation compounds with superior preclinical characteristics. nih.govnih.gov
Exploration of Additional Preclinical Disease Models for Efficacy
The unique mechanisms of action of this compound, primarily its anti-fibrotic and anti-inflammatory effects through inhibition of Smad3 phosphorylation and Th17 cell differentiation, suggest its potential utility across a wide spectrum of diseases. nih.gov Its efficacy has already been demonstrated in a diverse range of preclinical animal models. nih.gov
In the realm of fibrotic diseases, halofuginone has shown positive results in models of chronic graft-versus-host disease (cGvHD), tight skin (Tsk) mice, and chemically induced pulmonary, hepatic, and pancreatic fibrosis. nih.gov For cancer, preclinical studies have shown its ability to inhibit tumor growth and metastasis in models of hepatocellular carcinoma, melanoma, osteosarcoma, and prostate cancer. nih.govnih.gov Additionally, it has demonstrated therapeutic potential in models of muscular dystrophy and pulmonary hypertension. nih.govnih.gov
The success in these models provides a strong rationale for exploring its efficacy in other conditions characterized by fibrosis, chronic inflammation, or aberrant angiogenesis. Highly translatable preclinical models are crucial for this next phase of research to ensure that the findings are relevant to human disease. tno.nl
Future research could target the following areas:
Autoimmune Diseases: Beyond its known effect on Th17 cells, its potential in models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease warrants further investigation. biomodels.com
Cardiovascular Diseases: Given its impact on fibrosis and smooth muscle cell proliferation, exploring its effects in models of atherosclerosis and cardiac fibrosis following myocardial infarction could be beneficial. nih.govtno.nl
Diabetic Complications: Models of diabetic nephropathy, which involves significant renal fibrosis, represent another promising avenue for preclinical efficacy studies. tno.nl
Below is a table summarizing some of the established preclinical models where this compound has been evaluated.
| Disease Area | Preclinical Model | Key Findings |
| Fibrosis | Chronic Graft-Versus-Host Disease (cGvHD) Mice | Attenuated collagen α1(I) gene expression. nih.gov |
| Tight Skin (Tsk) Mice | Prevented increase in collagen synthesis. nih.gov | |
| Rat model of Pulmonary Fibrosis | Prevented increase in collagen synthesis. nih.gov | |
| Rat model of Hepatic and Pancreatic Fibrosis | Prevented increase in collagen synthesis. nih.gov | |
| Cancer | Mouse model of Hepatocellular Carcinoma | Inhibited lung metastasis. nih.gov |
| Melanoma Xenografts | Inhibited bone metastasis. nih.gov | |
| Preclinical Osteosarcoma Model | Limited primary tumor growth and lung metastases. nih.gov | |
| Vascular Disease | Mouse model of Pulmonary Hypertension | Partly reversed established pulmonary hypertension. nih.gov |
| Parasitic Disease | Lamb model of Cryptosporidiosis | Reduced diarrhea and death rate. nih.gov |
Development of Advanced Preclinical Formulations for Enhanced Pharmacokinetics
A significant challenge in the preclinical development of this compound is its poor water solubility, which can affect its bioavailability and lead to high inter-patient variability in plasma concentrations. nih.govnih.gov To overcome these limitations, research is underway to develop advanced formulations that can improve its pharmacokinetic profile.
One promising approach is the use of nanotechnology-based drug delivery systems. For example, encapsulating halofuginone hydrobromide into D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) polymeric micelles has been shown to create a stable formulation with a small, uniform particle size. nih.gov These halofuginone-loaded micelles (HTPMs) demonstrated enhanced cytotoxicity against triple-negative breast cancer cells compared to the free drug. nih.gov The sustained release characteristics of such formulations can help maintain therapeutic drug levels over a longer period, potentially improving efficacy and reducing the frequency of administration. nih.gov
Other formulation strategies being explored include the development of stable solutions for injection and topical creams for localized delivery. google.com Patent filings describe solution formulations using lactate buffer and cream formulations at specific pH levels to ensure the stability of the compound. google.com These formulations are designed to be suitable for specific routes of administration and could be particularly useful for treating localized conditions like skin fibrosis or for ensuring consistent dosing in preclinical animal studies. nih.govgoogle.com
The table below outlines different formulation strategies investigated for this compound.
| Formulation Strategy | Delivery System | Potential Advantages |
| Nanoparticle Encapsulation | TPGS Polymeric Micelles | Improved water solubility, stability, sustained release, enhanced efficacy against cancer cells. nih.gov |
| Injectable Solution | Lactate Buffer Solution | Suitable for parenteral administration in preclinical studies, allows for precise dosing. google.com |
| Topical Application | Cream Formulation | Localized drug delivery, potentially reducing systemic exposure for skin-related diseases. google.com |
| Oral Administration | Standard Tablets | Investigated in early clinical trials, but pharmacokinetics show large interpatient variability. nih.gov |
Investigation of Synergistic Preclinical Effects in Combination Studies
The multifaceted mechanism of action of this compound makes it an excellent candidate for combination therapies. nih.gov The rationale behind this approach is that combining drugs with different mechanisms can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug. nih.gov This can allow for the use of lower doses of each agent, potentially reducing toxicity while enhancing efficacy. nih.gov
Preclinical studies have already demonstrated the synergistic potential of halofuginone with various conventional chemotherapeutic agents. For instance, it has been shown to synergize with docetaxel (B913) in prostate cancer models, with vincristine (B1662923) and dactinomycin (B1684231) in Wilms' tumor models, and with gemcitabine (B846) in pancreatic cancer xenografts. nih.gov These combinations resulted in significant reductions in tumor volume. nih.gov
Further research has identified other promising combinations:
With Zoledronic Acid: In models of breast cancer bone metastases, the combination of halofuginone and zoledronic acid was shown to inhibit metastasis by targeting TGF-β/BMP signaling. researchgate.net
With Radiation Therapy: Halofuginone has been used in combination with radiation in preclinical models of lung cancer. researchgate.net
With other Natural Products: The combination of halofuginone and artemisinin, another natural product derivative, has been examined and shown to have synergistic anticancer effects. nih.gov
In vitro studies on cancer cell lines are a critical first step in identifying and optimizing these combination protocols before moving into more complex animal models. nih.gov These studies can help elucidate the molecular basis of the drug interactions and inform the design of future preclinical and clinical trials. nih.govmdpi.com
The table below summarizes key preclinical combination studies involving this compound.
| Combination Agent | Cancer Type (Preclinical Model) | Observed Synergistic Effect |
| Docetaxel | Prostate Cancer | Significant reduction in tumor volume. nih.gov |
| Vincristine & Dactinomycin | Wilms' Tumor | Significant reduction in tumor volume. nih.gov |
| Gemcitabine | Pancreatic Xenografts | Significant reduction in tumor volume. nih.gov |
| Zoledronic Acid | Breast Cancer (Bone Metastasis) | Inhibition of breast cancer bone metastases. researchgate.net |
| Radiation Therapy | Lung Cancer | Enhanced therapeutic effect. researchgate.net |
| Artemisinin | Cancer Cell Lines & Xenograft Model | Synergistic anticancer activity. nih.gov |
Q & A
Q. What are the optimal synthetic routes and conditions for (-)-Deoxyfebrifugine Dihydrobromide to ensure high yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions (e.g., solvent selection, temperature, and catalysts). For example, pyridine derivatives are often synthesized via nucleophilic substitution or condensation reactions. Purification steps may include recrystallization or chromatography. Analytical techniques like HPLC and NMR are critical for assessing purity and confirming structural integrity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer: High-resolution NMR (¹H, ¹³C) and mass spectrometry (HRMS) are standard for structural elucidation. X-ray crystallography can confirm stereochemistry. Purity should be validated using HPLC with UV/Vis or MS detection. For reproducibility, detailed experimental protocols (e.g., solvent systems, column specifications) must be documented .
Q. How can researchers design initial biological assays to screen this compound for antimicrobial activity?
Methodological Answer: Use standardized microbial strains (e.g., E. coli, S. aureus) in broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., known antibiotics) and assess cytotoxicity in mammalian cell lines. Dose-response curves and time-kill studies provide preliminary efficacy and safety data .
Advanced Research Questions
Q. What experimental strategies can elucidate the molecular mechanism of this compound against antibiotic-resistant bacteria?
Methodological Answer: Combine transcriptomic profiling (RNA-seq) and proteomic analysis to identify bacterial pathways affected by the compound. Use fluorescence-based binding assays to study interactions with target proteins (e.g., ribosomal subunits). Mutagenesis studies can pinpoint resistance-conferring mutations .
Q. How should researchers address contradictions in biological activity data across different experimental models?
Methodological Answer: Systematically compare in vitro (cell culture) and in vivo (animal model) results. Control variables like bioavailability, metabolism, and pharmacokinetics. Use meta-analysis frameworks to reconcile discrepancies, and validate findings with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .
Q. What methodologies are recommended to evaluate the compound’s pharmacokinetics and toxicity in preclinical studies?
Methodological Answer: Conduct ADME (absorption, distribution, metabolism, excretion) studies using radiolabeled compounds in animal models. Toxicity assessments should include histopathology, serum biomarkers, and organ-specific assays (e.g., liver/kidney function). Dose-ranging studies must adhere to OECD guidelines for chemical safety .
Q. How can computational modeling enhance the design of this compound derivatives with improved efficacy?
Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Use QSAR (quantitative structure-activity relationship) models to optimize substituent groups for enhanced activity. Validate predictions with synthetic analogs and in vitro assays .
Methodological Considerations
- Data Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) to align with standards in .
- Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .
- Reporting Standards : Adhere to SRQR (Standards for Reporting Qualitative Research) for transparency in data interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
